Tert-butyl (4-hydroxyphenyl)carbamate

Descripción

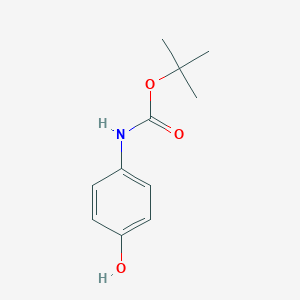

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-(4-hydroxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h4-7,13H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQMBQUMJFVZLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373526 | |

| Record name | 4-N-Boc-aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54840-15-2 | |

| Record name | (4-Hydroxyphenyl)carbamic acid tert-butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54840-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-N-Boc-aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-4-hydroxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-butyl (4-hydroxyphenyl)carbamate synthesis protocol

An In-depth Technical Guide on the Synthesis of Tert-butyl (4-hydroxyphenyl)carbamate

Introduction

This compound, also known as 4-N-Boc-aminophenol, is a crucial intermediate in organic synthesis. Its primary application lies in the protection of the amino group of 4-aminophenol.[1][2][3][4] The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in non-peptide chemistry due to its stability under various conditions and the relative ease of its removal under moderately strong acidic conditions.[5][6] This protection strategy is fundamental in multi-step syntheses, particularly in the development of pharmaceuticals and in solid-phase peptide synthesis, as it prevents the amine functionality from undergoing unwanted reactions.[1][5] The synthesis of this compound is typically achieved through the reaction of 4-aminophenol with di-tert-butyl dicarbonate (Boc anhydride), a reliable and high-yielding method.[5][6]

Core Synthesis Pathway

The principal method for synthesizing this compound is the N-tert-butoxycarbonylation of 4-aminophenol. This reaction involves treating 4-aminophenol with di-tert-butyl dicarbonate (Boc₂O). The reaction is chemoselective, targeting the more nucleophilic amino group over the hydroxyl group, especially under neutral or mildly basic conditions.

The presence of a base, such as triethylamine, facilitates the reaction by deprotonating the ammonium ion formed after the initial nucleophilic attack of the amine on the Boc anhydride.[1] While N-tert-butoxycarbonylation is favored in the absence of a strong base, the use of a strong base like sodium hydroxide can increase the nucleophilicity of the phenolic oxygen, potentially leading to O-acylation as a competing reaction.[7]

Experimental Protocols

The following protocol details a common and efficient method for the synthesis of this compound.

Protocol: N-tert-butoxycarbonylation of 4-Aminophenol

This procedure is adapted from a standard method utilizing triethylamine as a base in a methanol solvent system.[1]

Materials and Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Reagents as listed in Table 1

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 4-aminophenol (10.97 g, 100.5 mmol) in methanol (200 mL).

-

Addition of Base: Add triethylamine (30 mL) to the solution.

-

Addition of Boc Anhydride: To the stirred solution, slowly add di-tert-butyl dicarbonate (24.07 g, 110.3 mmol).

-

Reaction: Stir the reaction mixture at room temperature (22°C) for 14 hours.

-

Solvent Removal: After the reaction is complete, remove the methanol by rotary evaporation.

-

Work-up: Dissolve the resulting residue in ethyl acetate (250 mL). Transfer the solution to a separatory funnel and extract it with 0.25N aqueous hydrochloric acid (100 mL).

-

Washing: Separate the organic phase and wash it sequentially with a saturated aqueous ammonium chloride solution (3 x 50 mL).

-

Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate. Filter off the drying agent and remove the ethyl acetate by rotary evaporation to yield the final product as a white solid.[1]

Data Presentation

Quantitative data for the reactants and product, along with key experimental results, are summarized in the tables below.

Table 1: Reagents and Product Specifications

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 4-Aminophenol | 123-30-8 | C₆H₇NO | 109.13 |

| Di-tert-butyl dicarbonate | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 |

| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 |

| this compound | 54840-15-2 | C₁₁H₁₅NO₃ | 209.24 |

Table 2: Experimental and Physical Data

| Parameter | Value | Reference |

|---|---|---|

| Yield | 20.91 g (100%) | [1] |

| Appearance | White solid | [1][8] |

| Melting Point | 143-147 °C | [1] |

| ¹H NMR (600 MHz, CDCl₃) | δ (ppm): 7.18 (d, J=8.7 Hz, 2H), 6.73 (d, J=8.8 Hz, 2H), 6.32 (br, 1H), 5.12 (br, 1H), 1.51 (s, 9H) | [8] |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 153.21, 151.27, 130.88, 120.98, 115.54, 80.53, 28.37 | [8] |

| ESI-MS (m/z) | 208.1 [M-H]⁻ | [1] |

| HRMS (ESI) | m/z [M+Na]⁺ calcd for C₁₁H₁₅NO₃Na: 232.0944; found: 232.0945 |[8] |

Visualizations

Diagrams created using Graphviz DOT language provide a clear visual representation of the synthesis and experimental workflow.

Caption: Chemical scheme for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification process.

References

- 1. 4-N-BOC-AMINOPHENOL | 54840-15-2 [chemicalbook.com]

- 2. 4-(Boc-amino)phenol, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 4-N-BOC-AMINOPHENOL | 54840-15-2 [amp.chemicalbook.com]

- 4. China CAS# 54840-15-2 | this compound Manufacturers Suppliers Factory [orchid-chem.com]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. rsc.org [rsc.org]

physical and chemical properties of Boc-4-aminophenol

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-4-aminophenol

Introduction

tert-Butyl N-(4-hydroxyphenyl)carbamate, commonly known as Boc-4-aminophenol, is a vital intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino functionality allows for selective reactions at the phenolic hydroxyl group. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The properties of Boc-4-aminophenol are summarized in the tables below, providing a clear reference for laboratory and research applications.

Table 1: General and Molecular Properties

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-(4-hydroxyphenyl)carbamate | [1][2] |

| Synonyms | 4-(Boc-amino)phenol, N-Boc-4-hydroxyaniline | [1][3] |

| CAS Number | 54840-15-2 | [1][3] |

| Molecular Formula | C₁₁H₁₅NO₃ | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| InChI Key | YRQMBQUMJFVZLF-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(O)C=C1 | [2][4] |

Table 2: Physical Characteristics

| Property | Value | Reference |

| Appearance | White to off-white solid | [3][5] |

| Melting Point | 143-147 °C (lit.) | [1][3][4] |

| Boiling Point (Predicted) | 288.7 ± 23.0 °C | [3][5] |

| Density (Predicted) | 1.182 ± 0.06 g/cm³ | [3][5] |

| Solubility | Slightly soluble in water | [3][5] |

| Storage Temperature | Room temperature, keep in a dark, dry, and sealed place | [3][5] |

Table 3: Chemical and Reactivity Data

| Property | Value | Reference |

| pKa (Predicted) | 10.13 ± 0.26 | [3][5] |

| XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 58.6 Ų | [1] |

Table 4: Spectroscopic Data

| Spectroscopic Method | Data Availability |

| ¹H NMR | Available[6] |

| ¹³C NMR | Available[6] |

| IR Spectroscopy | Available[6] |

| Mass Spectrometry | ESI-MS (m/z) 208.1 [M-H]⁻[3] |

Experimental Protocols

Synthesis of Boc-4-aminophenol

A common and efficient method for the synthesis of Boc-4-aminophenol involves the reaction of 4-aminophenol with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

4-Aminophenol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol

-

Triethylamine

-

Ethyl acetate

-

0.25N Hydrochloric acid (aqueous)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-aminophenol (10.97 g, 100.5 mmol) and triethylamine (30 mL) in methanol (200 mL).[3]

-

Slowly add di-tert-butyl dicarbonate (24.07 g, 110.3 mmol) to the solution.[3]

-

Stir the reaction mixture at room temperature (22°C) for 14 hours.[3]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Remove the solvent by rotary evaporation.[3]

-

Dissolve the residue in ethyl acetate (250 mL).[3]

-

Extract the organic phase with 0.25N aqueous hydrochloric acid (100 mL).[3]

-

Separate the organic phase and wash it sequentially with a saturated aqueous ammonium chloride solution (3 x 50 mL).[3]

-

Dry the organic phase over anhydrous sodium sulfate.[3]

-

Remove the solvent by rotary evaporation to yield the final product as a white solid.[3]

Caption: Workflow for the synthesis of Boc-4-aminophenol.

Chemical Reactivity and Stability

The chemical reactivity of Boc-4-aminophenol is primarily dictated by the interplay between the Boc-protected amine and the phenolic hydroxyl group.

-

Amino Group Protection: The Boc group effectively protects the amino functionality, preventing its participation in reactions such as acylation or alkylation under standard conditions. This protection is crucial for directing reactions to the hydroxyl group.[2]

-

Phenolic Hydroxyl Group: The unprotected hydroxyl group is available for various chemical transformations. For instance, it can be alkylated to form ethers or acylated to form esters. In the presence of a strong base like sodium hydride (NaH), the phenolic proton can be abstracted to form a more nucleophilic phenoxide ion.[7]

-

Deprotection: The Boc group can be readily removed under acidic conditions (e.g., with HCl) to regenerate the free amino group, a common strategy in multi-step organic synthesis.[7]

-

Stability: Boc-4-aminophenol should be stored in a dark place and sealed in a dry environment at room temperature to prevent degradation.[3][5] It is susceptible to oxidation, a characteristic common to aminophenols.

Caption: Logical relationship of Boc-4-aminophenol's reactivity.

Applications in Drug Development

Boc-4-aminophenol is a key building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, combined with the orthogonal protection strategy, makes it a versatile starting material.

-

Peptide Synthesis: It is utilized to protect the amine group during the solid-phase synthesis of peptides.[2][3]

-

Intermediate for Active Pharmaceutical Ingredients (APIs): The structural motif of 4-aminophenol is present in numerous drugs. The Boc-protected form allows for the controlled and sequential introduction of other functional groups, which is essential in the multi-step synthesis of complex APIs.

-

Scaffold for Combinatorial Chemistry: Due to its two distinct reactive sites, Boc-4-aminophenol can be used as a scaffold to generate libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

Boc-4-aminophenol is a compound of significant interest to researchers and professionals in organic synthesis and drug development. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool in the synthesis of complex organic molecules and pharmacologically active compounds. This guide provides the essential technical information required for its effective use in a research and development setting.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 4-(Boc-amino)phenol, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 4-N-BOC-AMINOPHENOL | 54840-15-2 [chemicalbook.com]

- 4. N-Boc-4-hydroxyaniline 97 54840-15-2 [sigmaaldrich.com]

- 5. 4-N-BOC-AMINOPHENOL | 54840-15-2 [amp.chemicalbook.com]

- 6. 4-N-BOC-AMINOPHENOL(54840-15-2)IR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Tert-butyl (4-hydroxyphenyl)carbamate CAS number and safety data

CAS Number: 54840-15-2

This technical guide provides a comprehensive overview of tert-butyl (4-hydroxyphenyl)carbamate, a key reagent in synthetic organic chemistry, particularly in the field of peptide synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, safety data, experimental protocols, and its application in biochemical workflows.

Chemical and Physical Properties

This compound, also known as N-Boc-4-hydroxyaniline, is a white to off-white crystalline solid. Its primary application lies in its role as a protective agent for the amino group of 4-aminophenol, facilitating various chemical transformations where the reactivity of the amine needs to be temporarily masked.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 54840-15-2 | |

| Molecular Formula | C₁₁H₁₅NO₃ | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| Appearance | White to yellow to orange powder/crystal | |

| Melting Point | 145-146 °C | [1] |

| Solubility | Insoluble in water. | [2] |

| Purity | >98.0% (HPLC) |

Table 2: Spectroscopic Data

| Type | Data | Reference |

| ¹H NMR (600 MHz, CDCl₃) | δ (ppm): 7.18 (d, J=6.9 Hz, 2H), 6.74 (d, J=8.8 Hz, 2H), 6.34 (br, 1H), 5.14 (br, 1H), 1.51 (s, 9H) | [1] |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 155.87, 139.03, 128.81, 128.57, 126.40, 79.20, 41.79, 36.23, 28.42 | [1] |

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE) should be worn when handling this compound.

Table 3: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Reference |

| Hazard | H315 | Causes skin irritation. | [3] |

| H319 | Causes serious eye irritation. | [3] | |

| H335 | May cause respiratory irritation. | [3] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P264 | Wash skin thoroughly after handling. | ||

| P280 | Wear protective gloves/eye protection/face protection. | ||

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | ||

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

First Aid Measures:

-

Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4]

-

Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[4]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Experimental Protocols

Synthesis of this compound

This protocol describes the N-tert-butoxycarbonylation of 4-aminophenol.

Materials:

-

4-Aminophenol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or other suitable base

-

Tetrahydrofuran (THF) or other suitable solvent

-

Distilled water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

In a round-bottom flask, dissolve 4-aminophenol in the chosen solvent (e.g., THF).

-

Add the base (e.g., triethylamine) to the solution.[5]

-

Add di-tert-butyl dicarbonate (Boc₂O) to the mixture.[5]

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

-

Once the reaction is complete, quench the reaction by adding water.[7]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).[7]

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[6]

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.[8]

HPLC Analysis

A general reverse-phase HPLC method can be employed for the analysis of this compound.

Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water, with 0.1% trifluoroacetic acid (TFA) as a modifier.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Flow Rate: Typically 1 mL/min.

-

Injection Volume: 10 µL.

Application in Peptide Synthesis

The primary utility of this compound is as a building block where the tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino functionality. This is a cornerstone of solid-phase peptide synthesis (SPPS).

Boc Protection and Deprotection in SPPS

The Boc group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions, making it an excellent choice for an orthogonal protection strategy in peptide synthesis.[9]

Caption: Boc protection and deprotection cycle.

Workflow in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of SPPS utilizing a Boc-protected amino acid derivative.

Caption: General workflow of Boc-based SPPS.

References

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. tert-Butyl 4-hydroxybenzylcarbamate | C12H17NO3 | CID 11085418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. jk-sci.com [jk-sci.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

Navigating the Solubility of Tert-butyl (4-hydroxyphenyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tert-butyl (4-hydroxyphenyl)carbamate (also known as Boc-4-aminophenol), a key intermediate in organic synthesis, particularly in the preparation of active pharmaceutical ingredients. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide presents the available qualitative information, alongside detailed experimental protocols for determining solubility in a laboratory setting.

Core Concepts in Solubility

The solubility of a compound is a fundamental physical property that dictates its behavior in various chemical processes, including reaction kinetics, purification, and formulation. It is influenced by factors such as the chemical structure of the solute and solvent, temperature, and pH. The principle of "like dissolves like" is a useful heuristic, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. This compound possesses both polar (hydroxyl and carbamate groups) and non-polar (tert-butyl and phenyl groups) characteristics, leading to a nuanced solubility profile.

Qualitative Solubility Profile

While specific quantitative data is scarce, qualitative assessments of the solubility of this compound have been noted in various chemical supplier datasheets. This information is summarized in the table below.

| Solvent | Qualitative Solubility |

| Water | Slightly soluble |

Note: "Slightly soluble" indicates that a small amount of the compound will dissolve in the solvent at ambient temperature.

For comparative context, the parent compound, 4-Aminophenol, exhibits moderate solubility in water (approximately 1 g/100 mL) and good solubility in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and acetone.[1][2] The addition of the bulky, non-polar tert-butoxycarbonyl (Boc) group in this compound is expected to decrease its aqueous solubility and increase its solubility in less polar organic solvents compared to 4-aminophenol.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, direct experimental determination is recommended. Below are detailed methodologies for both qualitative and quantitative solubility assessment.

Protocol 1: Qualitative Solubility Determination

This method provides a rapid assessment of a compound's solubility in various solvents, classifying it as soluble, partially soluble, or insoluble.

Materials:

-

This compound

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and place it into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Repeat: Repeat the procedure for each solvent to be tested.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is a widely used method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Chosen solvent of interest

-

Scintillation vials or other sealable containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours), ensuring constant agitation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in units such as mg/mL or g/100mL.

Visualizing Experimental and Synthetic Workflows

To further aid researchers, the following diagrams, generated using Graphviz, illustrate a typical workflow for solubility determination and the common synthetic route to this compound.

Caption: Workflow for Qualitative Solubility Determination.

Caption: Synthetic Pathway to this compound.

Conclusion

References

Spectroscopic Data and Analysis of Tert-butyl (4-hydroxyphenyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl (4-hydroxyphenyl)carbamate, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol . The structural and spectroscopic data are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.19 | d, J = 8Hz | 2H | Ar-H |

| 6.75 | d, J = 8Hz | 2H | Ar-H |

| 6.40 | bs | 1H | N-H |

| 4.90 | bs | 1H | O-H |

| 1.51 | s | 9H | -C(CH₃)₃ |

¹³C NMR (100 MHz, CDCl₃): [1]

| Chemical Shift (δ) ppm | Assignment |

| 153.63 | C=O (Carbamate) |

| 152.12 | Ar-C-O |

| 130.84 | Ar-C-N |

| 121.71 | Ar-C-H |

| 115.75 | Ar-C-H |

| 80.46 | -C (CH₃)₃ |

| 28.38 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. While a specific full spectrum data file is not publicly available, the expected characteristic peaks are listed below based on the analysis of its functional groups and data from similar compounds.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 (broad) | O-H (Phenol) | Stretching |

| ~3300 | N-H (Carbamate) | Stretching |

| ~1690-1710 | C=O (Carbamate) | Stretching |

| ~1510-1600 | C=C (Aromatic) | Stretching |

| ~1230 | C-O (Phenol) | Stretching |

| ~1160 | C-N (Carbamate) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

| m/z | Ion |

| 208.1 | [M-H]⁻ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: NMR spectra were recorded on a BRUKER AVANCE II 400 FT spectrometer, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[1]

Sample Preparation: A small quantity of this compound was dissolved in deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition and Processing:

-

¹H NMR: The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence was used. The free induction decay (FID) was Fourier transformed, and the resulting spectrum was phased and baseline corrected.

-

¹³C NMR: The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a greater number of scans were typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The FID was processed similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Instrumentation: IR spectra were recorded on a Shimadzu FTIR Affinity-1 Fourier Transform Infrared spectrophotometer.[1]

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The homogeneous mixture was then transferred to a pellet-forming die.

-

A pressure of several tons was applied using a hydraulic press to form a thin, transparent KBr pellet containing the sample.

Data Acquisition:

-

A background spectrum of the empty sample compartment was recorded.

-

The KBr pellet was placed in the sample holder of the FTIR spectrometer.

-

The sample spectrum was recorded over the range of 4000-400 cm⁻¹. The final spectrum was presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: Electrospray Ionization (ESI) mass spectrometry was performed on a suitable ESI-MS instrument.

Sample Preparation: The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution was then further diluted to the low µg/mL or ng/mL range with the same solvent or a solvent mixture compatible with the ESI source (e.g., methanol/water).

Data Acquisition (Negative Ion Mode):

-

The ESI source was operated in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

The sample solution was introduced into the mass spectrometer via direct infusion using a syringe pump at a constant flow rate.

-

The instrument parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, were optimized to achieve maximum ion intensity and stability.

-

Mass spectra were acquired over a suitable m/z range to include the expected molecular ion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Boc Protection of 4-Aminophenol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The protection of functional groups is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under various conditions and its facile removal under mild acidic conditions. This guide provides a detailed examination of the mechanism, chemoselectivity, and experimental protocols for the Boc protection of 4-aminophenol, a common building block in pharmaceutical synthesis.

Core Reaction Mechanism

The protection of the primary amino group in 4-aminophenol with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.

Mechanism Steps:

-

Nucleophilic Attack: The amino group of 4-aminophenol attacks a carbonyl carbon of di-tert-butyl dicarbonate, leading to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, resulting in the departure of a tert-butyl carbonate anion as a leaving group.

-

Proton Transfer: The resulting protonated carbamate is deprotonated. In the absence of an external base, the tert-butyl carbonate anion can act as the base.

-

Byproduct Decomposition: The unstable tert-butyl carbonate subsequently decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion, which is then protonated to form tert-butanol.[1]

The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[2] It is crucial to perform this reaction in a system that is not closed to allow the gas to escape safely.[1]

Chemoselectivity: N-Protection vs. O-Protection

4-Aminophenol possesses two nucleophilic sites: the amino group (-NH₂) and the phenolic hydroxyl group (-OH). The selective protection of the amino group is readily achievable due to the difference in nucleophilicity and pKa between the two functional groups.

-

Amino Group (pKa of conjugate acid ≈ 5.5): The nitrogen atom is inherently more nucleophilic than the oxygen atom of the hydroxyl group in a neutral medium.[2][3]

-

Hydroxyl Group (pKa ≈ 10.3): The phenolic hydroxyl group is weakly acidic and less nucleophilic.[3]

Controlling Selectivity:

-

Neutral or Mildly Basic Conditions: Under neutral conditions or in the presence of a mild, non-nucleophilic base like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), the amino group reacts preferentially with Boc₂O to yield the N-protected product, tert-butyl (4-hydroxyphenyl)carbamate.[4]

-

Strong Basic Conditions: In the presence of a strong base such as sodium hydroxide (NaOH), the phenolic proton is abstracted to form a highly nucleophilic phenoxide anion. This phenoxide can compete with the amine in the reaction, potentially leading to a mixture of N-protected, O-protected, and di-protected products.[4]

Therefore, for selective N-protection, the reaction is typically performed under neutral or mildly basic conditions, avoiding strong bases.

Experimental Protocols

Multiple protocols exist for the N-Boc protection of 4-aminophenol, varying in solvent, base, and catalyst. The choice of method may depend on substrate solubility, desired reaction time, and scale.

Protocol 1: Using Triethylamine in Methanol

This protocol is a standard procedure that provides excellent yield and purity.

Methodology:

-

Dissolve 4-aminophenol (1.0 eq.) in methanol (approx. 0.5 M solution).

-

Add triethylamine (3.0 eq.) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) to the reaction mixture.

-

Stir the mixture at room temperature (22-25°C) for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent via rotary evaporation.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer with dilute aqueous hydrochloric acid (e.g., 0.25 N HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Catalyst-Free in Water-Acetone

This environmentally benign protocol avoids the use of catalysts and organic bases.[5]

Methodology:

-

In a round-bottom flask, add distilled water and acetone (e.g., in a 19:1 ratio).

-

Add 4-aminophenol (1.0 eq.) to the solvent mixture and stir at room temperature until dissolved.

-

Add di-tert-butyl dicarbonate (1.0-1.2 eq.) to the mixture.

-

Stir vigorously at room temperature. The reaction is often complete within 30-60 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, if the product precipitates, it can be isolated by filtration.

-

Alternatively, extract the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure product.

Quantitative Data Summary

The N-Boc protection of 4-aminophenol is a high-yielding reaction. The table below summarizes quantitative data from various reported procedures.

| Entry | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Triethylamine | Methanol | Room Temp | 14 | 100 | [6] |

| 2 | None (Catalyst-Free) | Water | Room Temp | 0.5 | >95 (Typical) | [2] |

| 3 | tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate | Dichloromethane | Room Temp | 0.5 | 97 | [1] |

| 4 | Amberlyst-15 | Ethanol | Room Temp | 1-4 | >90 (Typical) | [5] |

Note: Yields are for the isolated, purified product.

Conclusion

The Boc protection of 4-aminophenol is a robust and highly efficient transformation critical for multi-step organic synthesis. The reaction mechanism is well-understood and proceeds through a nucleophilic acyl substitution pathway. A key advantage is the ability to achieve excellent chemoselectivity for N-protection over O-protection by carefully controlling the reaction conditions, specifically by avoiding strong bases. The availability of multiple high-yielding protocols, including environmentally friendly catalyst-free methods, makes this a versatile and indispensable tool for researchers in drug discovery and development.

References

Technical Guide: Tert-butyl (4-hydroxyphenyl)carbamate in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (4-hydroxyphenyl)carbamate, also known as N-Boc-4-aminophenol, is a valuable chemical intermediate widely utilized in organic synthesis. Its primary application lies in its role as a protected form of 4-aminophenol, a key precursor in the synthesis of various pharmaceuticals, most notably paracetamol (acetaminophen). The tert-butyloxycarbonyl (Boc) protecting group on the amino functionality allows for selective reactions at the phenolic hydroxyl group and prevents unwanted side reactions of the amine. This guide provides an in-depth overview of its commercial availability, physicochemical properties, and a detailed experimental protocol for its use in the synthesis of paracetamol.

Commercial Suppliers and Physicochemical Properties

This compound is readily available from a range of commercial chemical suppliers. The quality and purity of the compound are crucial for successful and reproducible synthetic outcomes. Below is a summary of typical specifications from various suppliers.

Table 1: Commercial Supplier Specifications for this compound

| Supplier | Purity (%) | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| Supplier A | >98 (HPLC) | 209.25 | 141-145 | 54840-15-2 |

| Supplier B | ≥97 | 209.25 | 142-146 | 54840-15-2 |

| Supplier C | >99 | 209.25 | 143-147 | 54840-15-2 |

Physicochemical Data:

-

Molecular Formula: C₁₁H₁₅NO₃

-

Appearance: White to off-white crystalline powder

-

Solubility: Soluble in methanol, ethanol, and dichloromethane.

Application in Organic Synthesis: A Precursor to Paracetamol

The most prominent application of this compound is in the synthesis of N-acetyl-p-aminophenol, commonly known as paracetamol. The Boc group serves to protect the amine during intermediate steps and can be efficiently removed under acidic conditions prior to the final acetylation.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process:

-

Deprotection: Removal of the Boc group from this compound to yield 4-aminophenol.

-

Acetylation: Acetylation of the newly formed amino group of 4-aminophenol to produce paracetamol.

This pathway offers a controlled method for the synthesis of paracetamol, ensuring high purity of the final product.

Caption: Synthetic pathway from this compound to Paracetamol.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of paracetamol starting from this compound.

Step 1: Deprotection of this compound

This procedure outlines the removal of the Boc protecting group to yield 4-aminophenol.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (2-3 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 4-aminophenol.

Caption: Experimental workflow for the deprotection of this compound.

Step 2: Acetylation of 4-Aminophenol to Paracetamol

This procedure details the final acetylation step to synthesize paracetamol.

Materials:

-

Crude 4-aminophenol (from Step 1)

-

Acetic anhydride

-

Water

-

Beaker

-

Hot plate/stirrer

-

Ice bath

-

Buchner funnel and filter flask

Procedure:

-

To the crude 4-aminophenol in a beaker, add a volume of water.

-

Gently heat the mixture on a hot plate with stirring to dissolve the 4-aminophenol.

-

Add acetic anhydride (1.1 equivalents) to the warm solution.

-

Continue to stir the reaction mixture and then allow it to cool to room temperature.

-

Further cool the mixture in an ice bath to induce crystallization of the paracetamol product.

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold water.

-

Dry the purified paracetamol crystals in a desiccator or a vacuum oven.

Caption: Experimental workflow for the acetylation of 4-aminophenol to paracetamol.

Conclusion

This compound is a key intermediate for the controlled synthesis of paracetamol and other derivatives of 4-aminophenol. Its use simplifies synthetic routes by protecting the reactive amino group, allowing for high-yield and high-purity production of the target molecules. The experimental protocols provided in this guide offer a robust and reliable method for researchers in the fields of medicinal chemistry and drug development.

A Comprehensive Technical Review of Tert-butyl (4-hydroxyphenyl)carbamate: Synthesis, Applications, and Experimental Protocols

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl (4-hydroxyphenyl)carbamate, a key bifunctional molecule, serves as a cornerstone in modern organic and medicinal chemistry. Its utility primarily stems from its role as a versatile building block and a protecting group for the amine functionality of 4-aminophenol. This technical guide provides a comprehensive review of its synthesis, spectroscopic characterization, and diverse applications, with a particular focus on its role in the synthesis of pharmaceutical agents and in solid-phase peptide synthesis. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a laboratory setting.

Introduction

This compound, also known as N-Boc-4-hydroxyaniline, is an organic compound featuring both a phenol and a Boc-protected amine functional group. This unique structure allows for selective chemical modifications at either the hydroxyl or the protected amine group, making it a valuable intermediate in multi-step organic syntheses. The tert-butyloxycarbonyl (Boc) group provides a robust yet readily cleavable protection for the amine, a critical feature in complex molecule synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients (APIs). This guide will delve into the synthesis of this compound, its physicochemical properties, and its significant applications in synthetic chemistry.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the N-tert-butyloxycarbonylation of 4-aminophenol using di-tert-butyl dicarbonate ((Boc)₂O).

General Experimental Protocol

A widely adopted procedure for the Boc protection of 4-aminophenol is as follows:

Materials:

-

4-aminophenol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Glycerol

-

Stirring apparatus

Procedure:

-

A mixture of 4-aminophenol (1 mmol) and di-tert-butyl dicarbonate (1 mmol) is prepared in glycerol (2.0 ml).

-

The mixture is vigorously stirred at room temperature.

-

The reaction progress is monitored until the complete disappearance of the starting amine.[1]

-

Upon completion, the product is isolated and purified.

This method is noted for its simplicity, use of a green solvent (glycerol), and high yields.

Physicochemical and Spectroscopic Data

The structural integrity and purity of synthesized this compound are confirmed through various analytical techniques.

| Property | Value | Reference |

| Appearance | White solid | [1] |

| Melting Point | 145-147 °C | [1] |

| Yield | 96% | [1] |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃, TMS, ppm): δ 7.19 (d, J = 8Hz, 2H), 6.75 (d, J = 8Hz, 2H), 6.40 (bs, 1H), 4.90 (bs, 1H), 1.51 (s, 9H).[1]

-

¹³C NMR (100 MHz, CDCl₃, ppm): δ 153.63, 152.12, 130.84, 121.71, 115.75, 80.46, 28.38.[1]

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a protecting group and a versatile intermediate in the synthesis of more complex molecules.

Amine Protection in Solid-Phase Peptide Synthesis (SPPS)

The Boc group is a cornerstone of one of the major strategies in solid-phase peptide synthesis. The general workflow involves the protection of the N-terminus of an amino acid, allowing for the controlled, sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Experimental Protocol: Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions.

Materials:

-

Boc-protected substrate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

The Boc-protected compound is dissolved in dichloromethane.

-

Trifluoroacetic acid (typically in a 20-50% solution in DCM) is added to the solution.

-

The reaction is stirred at room temperature, and its progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the deprotected amine salt.

Intermediate in the Synthesis of Pharmaceutical Compounds

This compound serves as a crucial starting material or intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors used in cancer therapy. While direct, detailed synthetic routes from this compound to specific drugs are often proprietary, its structural motif is found within more complex intermediates used in their synthesis. For example, derivatives of this compound are utilized in the synthesis of inhibitors of kinases such as EGFR and HER2.

The following diagram illustrates a generalized synthetic pathway where a derivative of this compound could be employed.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Tert-butyl (4-hydroxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and decomposition of tert-butyl (4-hydroxyphenyl)carbamate, also known as N-Boc-4-hydroxyaniline. Due to a lack of specific published thermogravimetric (TGA) or differential scanning calorimetry (DSC) data for this compound, this document focuses on its known physical properties and the generally accepted mechanisms of thermal decomposition for N-Boc protected aromatic amines.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex molecules. The tert-butoxycarbonyl (Boc) protecting group is widely used for amines due to its stability under various conditions and its relatively straightforward removal. Understanding the thermal stability of this compound is critical for its safe handling, storage, and application in chemical processes that may involve elevated temperatures.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO₃ | [1] |

| Molecular Weight | 209.24 g/mol | |

| Melting Point | 143-147 °C | [2] |

| Appearance | White to yellow to orange powder/crystal |

Thermal Decomposition

General Mechanism of Thermal Decomposition

The thermal decomposition of N-Boc protected amines is generally understood to proceed via a concerted, non-ionic mechanism. Upon heating, typically at temperatures exceeding 150°C, the carbamate undergoes elimination to yield the free amine, carbon dioxide, and isobutylene.[3] This process is often referred to as thermal deprotection.

The proposed signaling pathway for the thermal decomposition is illustrated below:

This pathway is considered a "green" method for deprotection as it avoids the use of acids or other reagents. However, the required high temperatures can be a drawback and may lead to side reactions depending on the substrate and reaction conditions.[3]

Experimental Protocols

While specific experimental data for this compound is unavailable, the following are detailed, generalized methodologies for key experiments used to assess the thermal stability of similar compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the percentage of mass loss at different temperatures.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to detect any endothermic or exothermic events associated with decomposition.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify the melting endotherm and any exothermic or endothermic peaks corresponding to decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products formed during the thermal decomposition of the compound.

Methodology:

-

A very small amount of the sample is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific decomposition temperature (e.g., determined from TGA data) in an inert atmosphere.

-

The volatile decomposition products are swept into a gas chromatograph (GC) for separation.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.

The following diagram illustrates a typical experimental workflow for assessing thermal stability:

Conclusion

While specific quantitative data on the thermal stability and decomposition of this compound is not currently available in peer-reviewed literature, a comprehensive understanding can be inferred from its physical properties and the well-established behavior of N-Boc protected aromatic amines. The primary decomposition pathway is thermolysis at elevated temperatures to yield 4-aminophenol, carbon dioxide, and isobutylene. For critical applications, it is strongly recommended that experimental thermal analysis, such as TGA and DSC, be performed to obtain precise data for this specific compound.

References

Unveiling the Structural Landscape of Tert-butyl (4-hydroxyphenyl)carbamate: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical whitepaper provides an in-depth analysis of the crystal structure of tert-butyl (4-hydroxyphenyl)carbamate, a key intermediate in the synthesis of various biologically active compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its structural characteristics, synthesis, and crystallization, alongside its relevance in medicinal chemistry.

Crystallographic Analysis

The single-crystal X-ray diffraction data for this compound (CCDC deposition number 2088673) reveals a monoclinic crystal system with the space group P2₁/c. The crystal structure demonstrates a molecule with a planar phenyl ring and a carbamate group, which is crucial for its chemical reactivity and interactions in a biological context.

Crystal Data and Structure Refinement

The crystallographic parameters and refinement details are summarized in the table below, providing a quantitative overview of the crystal structure.

| Parameter | Value |

| Empirical Formula | C₁₁H₁₅NO₃ |

| Formula Weight | 209.24 |

| Temperature | 293(2) K |

| Wavelength | 1.54184 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 12.0468(3) Å |

| b | 5.7599(2) Å |

| c | 16.3314(5) Å |

| α | 90° |

| β | 109.432(3)° |

| γ | 90° |

| Volume | 1068.73(6) ų |

| Z | 4 |

| Density (calculated) | 1.300 Mg/m³ |

| Absorption Coefficient | 0.783 mm⁻¹ |

| F(000) | 448 |

| Refinement Data | |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R₁ = 0.0463, wR₂ = 0.1259 |

| R indices (all data) | R₁ = 0.0571, wR₂ = 0.1364 |

Selected Bond Lengths and Angles

The following tables detail key bond lengths and angles within the this compound molecule, offering insights into its geometry and electronic distribution.

Table 1: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| O(1)-C(1) | 1.363(2) |

| O(2)-C(8) | 1.217(2) |

| O(3)-C(8) | 1.340(2) |

| O(3)-C(9) | 1.488(2) |

| N(1)-C(4) | 1.417(2) |

| N(1)-C(8) | 1.361(2) |

Table 2: Selected Bond Angles (°)

| Angle | Degrees (°) |

| C(8)-O(3)-C(9) | 121.23(14) |

| C(4)-N(1)-C(8) | 125.84(15) |

| O(2)-C(8)-O(3) | 124.90(17) |

| O(2)-C(8)-N(1) | 125.10(17) |

| O(3)-C(8)-N(1) | 109.99(14) |

Experimental Protocols

The synthesis and crystallization of this compound are critical processes for obtaining high-purity material suitable for further chemical transformations and structural analysis.

Synthesis of this compound

Materials:

-

4-aminophenol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

To a solution of 4-aminophenol (1.0 equivalent) in THF, add di-tert-butyl dicarbonate (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure product.

Crystallization

Single crystals suitable for X-ray diffraction were obtained through slow evaporation.

Procedure:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent system (e.g., ethyl acetate/hexane).

-

Allow the solvent to evaporate slowly at room temperature over several days.

-

Collect the resulting single crystals by filtration.

Biological Context and Significance

This compound serves as a versatile building block in the synthesis of compounds targeting various biological pathways. Its N-Boc protected amine and the phenolic hydroxyl group allow for selective chemical modifications, making it a valuable precursor in drug discovery programs.

Notably, this compound has been utilized in the development of inhibitors for malate dehydrogenases (MDH1 and MDH2), enzymes that play a crucial role in the malate-aspartate shuttle.[1] This shuttle is essential for transferring NADH reducing equivalents from the cytoplasm to the mitochondria, a key process in cellular energy metabolism, particularly in cancer cells.[1]

Below is a diagram illustrating the malate-aspartate shuttle, highlighting the enzymes MDH1 and MDH2, which are the ultimate targets of inhibitors derived from this compound.

References

Methodological & Application

Application of Tert-butyl (4-hydroxyphenyl)carbamate Derivatives in Solid-Phase Peptide Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the efficient assembly of complex peptide chains. A critical aspect of successful SPPS is the strategic use of protecting groups to prevent unwanted side reactions at reactive amino acid side chains. The phenolic hydroxyl group of tyrosine presents a notable challenge, as its nucleophilicity can lead to side reactions, decreased yields, and impurities. While various strategies exist to protect this functional group, this document focuses on the application of carbamate-based protecting groups, particularly derivatives of Tert-butyl (4-hydroxyphenyl)carbamate, in both Boc- and Fmoc-based SPPS strategies.

The Necessity of Tyrosine Side-Chain Protection

The hydroxyl group of the tyrosine side chain is susceptible to acylation during the coupling steps of SPPS. This can result in the formation of branched peptides and other impurities that are difficult to separate from the target peptide.[1][2] Therefore, effective protection of this hydroxyl group is paramount to ensure the synthesis of high-purity peptides at optimal yields. The choice of protecting group is dictated by the overall synthetic strategy, specifically whether Boc/Bzl or Fmoc/tBu chemistry is employed.[3][4]

Carbamate-Based Protection of the Tyrosine Hydroxyl Group

In Boc-SPPS: 2-Bromobenzyloxycarbonyl (2-BrZ)

In the context of Boc-SPPS, where the Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, the tyrosine side chain requires a protecting group that is stable to the repetitive trifluoroacetic acid (TFA) treatments used for Boc removal.[5] The 2-Bromobenzyloxycarbonyl (2-BrZ) group is a suitable carbamate-based protecting group for this purpose. It is stable in 50% TFA but can be readily cleaved with strong acids like hydrogen fluoride (HF) during the final cleavage of the peptide from the resin.[1][5]

Table 1: Properties of Boc-Tyr(2-BrZ)-OH in SPPS

| Property | Description |

| Chemical Name | Nα-tert-butyloxycarbonyl-O-(2-bromobenzyloxycarbonyl)-L-tyrosine |

| Compatibility | Boc-SPPS |

| Stability | Stable to 50% TFA in Dichloromethane (DCM) |

| Deprotection | Cleaved by Hydrogen Fluoride (HF), TFMSA, or HBr |

| Advantages | Provides robust protection during Boc-SPPS, minimizing side reactions. |

| Limitations | Requires handling of hazardous strong acids for deprotection. |

In Fmoc-SPPS: Orthogonality Considerations

In Fmoc-SPPS, the Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is typically removed with piperidine. The side-chain protecting groups must be stable to these basic conditions but labile to acidolysis during the final cleavage step. While the tert-butyl (tBu) ether is the most common protecting group for the tyrosine side chain in Fmoc-SPPS, the 2-BrZ group has limited applicability.[1][5] This is because the 2-BrZ group is labile to the piperidine treatment used for Fmoc deprotection, making it unsuitable for the synthesis of longer peptides where multiple deprotection cycles are required.[1][5]

Experimental Protocols

Protocol 1: Boc-SPPS using Boc-Tyr(2-BrZ)-OH

This protocol outlines the general steps for incorporating a tyrosine residue with a 2-BrZ protected side chain in a standard Boc-SPPS workflow.

Materials:

-

Boc-L-amino acids

-

Boc-Tyr(2-BrZ)-OH

-

Merrifield resin (or other suitable resin for Boc-SPPS)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

-

Hydrogen Fluoride (HF) apparatus and appropriate scavengers (e.g., anisole, p-cresol)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 1-2 hours.

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard protocols.

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.

-

Wash the resin with DCM and then with a neutralization solution (e.g., 10% DIEA in DCM).

-

Wash again with DCM.

-

-

Amino Acid Coupling (including Boc-Tyr(2-BrZ)-OH):

-

Dissolve the next Boc-protected amino acid (e.g., Boc-Tyr(2-BrZ)-OH) and coupling reagents in DMF.

-

Add the solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

-

-

Repeat Cycles: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and Nα-Boc deprotection, wash the resin thoroughly with DCM and dry it under vacuum.

-

Transfer the resin to an HF cleavage apparatus.

-

Add appropriate scavengers.

-

Perform the HF cleavage at 0°C for 1-2 hours to cleave the peptide from the resin and remove the 2-BrZ and other side-chain protecting groups.

-

Evaporate the HF and precipitate the crude peptide in cold diethyl ether.

-

Collect and purify the peptide by HPLC.

-

Visualizing the SPPS Workflow and Orthogonal Protection

The following diagrams illustrate the general workflow of SPPS and the concept of orthogonal protection, which is fundamental to the successful synthesis of peptides.

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Caption: The principle of orthogonal protection in Fmoc- and Boc-SPPS.

Conclusion

The effective protection of the tyrosine side chain is a critical consideration in solid-phase peptide synthesis. While the term "this compound" may not directly refer to a standard tyrosine side-chain protecting group, the broader class of carbamate protecting groups, such as 2-bromobenzyloxycarbonyl (2-BrZ), provides a valuable tool, particularly in Boc-SPPS. The selection of an appropriate protecting group strategy, guided by the principles of orthogonality, is essential for minimizing side reactions and achieving the synthesis of high-purity peptides for research, diagnostics, and therapeutic applications. Careful adherence to established protocols and safety precautions, especially when using strong acids for cleavage, is imperative for successful outcomes.

References

Application Notes and Protocols: Tert-butyl (4-hydroxyphenyl)carbamate as a Protecting Group for Phenols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the tert-butyloxycarbonyl (Boc) group for the protection of phenols, with a specific focus on tert-butyl (4-hydroxyphenyl)carbamate as a representative protected phenol. This document outlines detailed protocols for both the protection (O-tert-butoxycarbonylation) and deprotection of phenolic hydroxyl groups, presents quantitative data for various substrates, and illustrates the underlying chemical principles and workflows.

Introduction

In multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the selective protection and deprotection of functional groups is paramount. The phenolic hydroxyl group, due to its acidic nature and nucleophilicity, often requires protection to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for phenols due to its stability under a range of conditions and its facile removal under specific acidic or basic conditions.[1][2][3] The protection of a phenol with a Boc group results in the formation of a tert-butyl carbonate derivative.

This document details the application of di-tert-butyl dicarbonate ((Boc)₂O) for the efficient O-tert-butoxycarbonylation of phenols and subsequent deprotection methodologies.

Protection of Phenols using Di-tert-butyl Dicarbonate

The introduction of the Boc group onto a phenolic hydroxyl group is typically achieved by reaction with di-tert-butyl dicarbonate ((Boc)₂O).[1][2][3] This transformation can be accomplished under various conditions, including catalyst-free systems, base-catalyzed reactions, and Lewis acid catalysis.

Catalyst-Free O-tert-butoxycarbonylation in Aqueous Media

A green and efficient method for the Boc protection of phenols can be carried out in a water-acetone mixture without the need for a catalyst.[1][2][3] This method offers high yields and is compatible with a variety of functional groups.[2][3]

Experimental Protocol:

-

Dissolve 1 mmol of the phenolic substrate in 3.5 mL of a water:acetone (9.5:0.5) mixture in a round-bottom flask.[1][2][3]

-

To this solution, add dropwise a solution of 1 mmol of di-tert-butyl dicarbonate ((Boc)₂O) in 1.5 mL of the same water:acetone solvent mixture.[1][2][3]

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, extract the reaction mixture with ethyl acetate (3 x 5 mL).[2]

-

Separate the organic layer and dry it over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure (in vacuo).

-

If necessary, purify the product by silica gel column chromatography.

Table 1: Catalyst-Free O-tert-butoxycarbonylation of Various Phenols

| Entry | Phenolic Substrate | Reaction Time (min) | Yield (%) |

| 1 | Phenol | 45 | 95 |

| 2 | 4-Methoxyphenol | 30 | 98 |

| 3 | 4-Nitrophenol | 120 | 85 |

| 4 | 4-Acetylphenol | 90 | 92 |

| 5 | 4-Formylphenol | 100 | 90 |

| 6 | 4-Cyanophenol | 110 | 88 |

| 7 | Hydroquinone (mono-protected) | 30 | 68 |

| 8 | Resorcinol (mono-protected) | 30 | 77 |

Data compiled from a study by Cheraiet et al. demonstrating a catalyst-free, water-mediated protocol.[2][3]

Base-Catalyzed O-tert-butoxycarbonylation

The protection of phenols with (Boc)₂O can also be effectively catalyzed by bases such as 4-dimethylaminopyridine (DMAP).

Experimental Protocol:

-

To a solution of the phenol (5.0 mmol) in a suitable solvent (e.g., 5 mL of an organic solvent), add 4-dimethylaminopyridine (DMAP) (0.5 mmol).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the mixture at room temperature.

-

Stir the reaction until completion, monitoring by TLC.

-

Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

Workflow for O-Boc Protection of Phenols

Caption: General workflow for the O-Boc protection of phenols.

Deprotection of O-Boc Protected Phenols

The removal of the Boc protecting group from a phenol can be achieved under either acidic or basic conditions, offering flexibility in synthetic design.

Acid-Catalyzed Deprotection

Mild acidic conditions, such as using trifluoroacetic acid (TFA), are commonly employed for the deprotection of O-Boc phenols.[2][3]

Experimental Protocol:

-

Dissolve the O-Boc protected phenol in a suitable solvent such as dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting deprotected phenol can be further purified if necessary.

Base-Catalyzed Deprotection

Deprotection can also be carried out using basic conditions, which can be advantageous when acid-sensitive functional groups are present in the molecule.

Experimental Protocol:

-

Dissolve the O-Boc protected phenol in a suitable solvent (e.g., methanol).

-

Add a base such as sodium methoxide or sodium hydroxide.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the deprotection by TLC.

-

Upon completion, neutralize the reaction mixture with a suitable acid.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent in vacuo.

Table 2: Base-Catalyzed Deprotection of tert-Butyl Phenyl Carbonate

| Entry | Base | Solvent | Time (h) | Yield (%) |

| 1 | 0.5% MeONa | CH₂Cl₂ | 1 | 88 |

| 2 | 1 N NaOH | MeOH (2/1) | 8 | 75 |

| 3 | 15 N NH₃ (aq) | MeOH (2/1) | 5 | 94 |

| 4 | 25% Piperidine | CHCl₃ | 6 | 86 |

| 5 | 10% DBU | CHCl₃ | 3 | 83 |

Data adapted from a study on the base-lability of the Boc group on phenols.

Catalyst-Free Deprotection in Water

A highly sustainable method for O-Boc deprotection involves heating in water without any added catalyst.[2][3]

Experimental Protocol:

-

Place 1 mmol of the O-Boc protected phenol in a round-bottom flask.[4]

-

Add 10 mL of freshly double-distilled water.[4]

-

Monitor the reaction by TLC. The reaction is typically complete within 10 minutes.[2][3]

-

After completion, cool the mixture and extract with ethyl acetate (3 x 5 mL).[4]

-

Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the pure phenol.[4]

Table 3: Catalyst-Free Deprotection of Various O-Boc Protected Phenols in Water at 80°C

| Entry | O-Boc Protected Phenol | Reaction Time (min) | Yield (%) |

| 1 | tert-Butyl phenyl carbonate | 10 | 96 |

| 2 | tert-Butyl (4-methoxyphenyl) carbonate | 10 | 98 |

| 3 | tert-Butyl (4-nitrophenyl) carbonate | 10 | 95 |

| 4 | tert-Butyl (4-acetylphenyl) carbonate | 10 | 97 |

| 5 | tert-Butyl (4-formylphenyl) carbonate | 10 | 94 |

Data compiled from a study by Cheraiet et al.[2][3]

Reaction Mechanism of O-Boc Protection and Deprotection

Caption: Simplified mechanism of O-Boc protection and deprotection of phenols.

Conclusion

The tert-butyloxycarbonyl (Boc) group is a versatile and efficient protecting group for phenols, offering a range of mild and selective protection and deprotection methods. The use of di-tert-butyl dicarbonate allows for high-yielding O-tert-butoxycarbonylation under catalyst-free, basic, or acidic conditions. The subsequent removal of the Boc group can be readily achieved with acids, bases, or simply by heating in water, providing chemists with a flexible tool for the synthesis of complex molecules. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development.

References